1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803586-93-7
VCID: VC2589190
InChI: InChI=1S/C15H17N3O.ClH/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14;/h2-9H,10,16H2,1H3,(H2,17,18,19);1H
SMILES: CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N.Cl
Molecular Formula: C15H18ClN3O
Molecular Weight: 291.77 g/mol

1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride

CAS No.: 1803586-93-7

Cat. No.: VC2589190

Molecular Formula: C15H18ClN3O

Molecular Weight: 291.77 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride - 1803586-93-7

Specification

CAS No. 1803586-93-7
Molecular Formula C15H18ClN3O
Molecular Weight 291.77 g/mol
IUPAC Name 1-(4-aminophenyl)-3-[(4-methylphenyl)methyl]urea;hydrochloride
Standard InChI InChI=1S/C15H17N3O.ClH/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14;/h2-9H,10,16H2,1H3,(H2,17,18,19);1H
Standard InChI Key BJEIIGCTUCYZEY-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N.Cl
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride possesses a well-defined molecular structure derived from its parent compound. The molecular architecture consists of several key structural components that define its chemical identity and potential reactivity profiles :

The structure can be broken down into three principal components:

  • A 4-aminophenyl group, which features an amine (-NH2) substituent at the para position of a phenyl ring. This primary aromatic amine contributes to the compound's basicity and potential for hydrogen bonding interactions.

  • A 4-methylphenyl methyl group (p-tolylmethyl), which incorporates a methyl (-CH3) substituent at the para position of a benzyl moiety. This hydrophobic fragment likely influences the compound's solubility characteristics and potential for non-polar interactions.

  • A central urea linkage (-NH-CO-NH-) that serves as the connecting bridge between the two aromatic components. This functional group is capable of forming hydrogen bonds through both its carbonyl oxygen (hydrogen bond acceptor) and N-H groups (hydrogen bond donors).

The hydrochloride component results from the protonation of a basic nitrogen atom in the molecule, most likely the primary amine of the 4-aminophenyl moiety. This protonation creates an ionic compound with the protonated molecule as the cation and chloride as the counterion, fundamentally altering the compound's charge distribution and solubility characteristics.

Chemical Properties and Identifiers

The compound exhibits several key chemical properties and is associated with specific identifiers that facilitate its categorization and reference in chemical databases and literature :

PropertyValueNotes
PubChem CID75525804Unique database identifier
Molecular FormulaC15H17N3O·HClIncludes hydrochloride component
Molecular Weight291.77 g/molComputed by PubChem
Parent CompoundCID 434690421-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea
Registry Number1803586-93-7Alternative chemical identifier
Alternative IdentifiersDXC58693, EN300-174571Database-specific references
Creation DateJuly 12, 2014Initial database entry
Modification DateApril 5, 2025Most recent database update

The parent compound, 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea, has additional identifiers that contribute to our understanding of the hydrochloride salt's chemical nature :

IdentifierValue
IUPAC Name1-(4-aminophenyl)-3-[(4-methylphenyl)methyl]urea
InChIInChI=1S/C15H17N3O/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14/h2-9H,10,16H2,1H3,(H2,17,18,19)
InChIKeyJCVOSBMWNIUONO-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N
Molecular Weight255.31 g/mol

Synthesis and Preparation Methods

Conversion to Hydrochloride Salt

After successfully synthesizing the parent compound, conversion to the hydrochloride salt would involve a controlled acid-base reaction:

  • Dissolution of 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea in an appropriate solvent

  • Addition of hydrochloric acid (either as a gas or in solution)

  • Precipitation of the resulting salt

  • Isolation through filtration, washing, and drying processes

This salt formation process typically occurs through protonation of the most basic nitrogen atom in the molecule, which in this case would likely be the primary amine group of the 4-aminophenyl moiety. The resulting salt often exhibits enhanced solubility in aqueous media and improved stability compared to the free base.

Purification Techniques

The purification of 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride would likely employ conventional methods as mentioned in search result :

  • Recrystallization from appropriate solvent systems

  • Column chromatography, possibly using silica gel as the stationary phase

  • Reprecipitation techniques

  • Pulverization for final product processing

The specific choice of purification method would depend on the scale of synthesis, the nature of potential impurities, and the required purity level for the intended application.

Comparison with Related Compounds

Relationship to Parent Compound

The parent compound, 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea, and its hydrochloride salt exhibit several key differences that influence their chemical behavior and potential applications :

PropertyParent CompoundHydrochloride Salt
Molecular FormulaC15H17N3OC15H17N3O·HCl
Molecular Weight255.31 g/mol291.77 g/mol
PubChem CID4346904275525804
Creation DateJuly 21, 2009July 12, 2014
Charge StateNeutralIonic (cationic)
Water SolubilityLikely limitedLikely enhanced
pH in SolutionLikely neutral to slightly basicAcidic
CrystallinityVariableTypically more crystalline

The protonation of the primary amine group in the hydrochloride salt fundamentally alters the charge distribution within the molecule, affecting its solubility profile, crystal packing, and potential interactions with biological targets. These modifications can significantly influence the compound's behavior in various chemical and biological systems.

Comparison with Other Urea Derivatives

Another urea derivative present in the search results is 1-amino-3-(4-chlorophenyl)urea, which provides an interesting structural comparison :

Property1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea HCl1-amino-3-(4-chlorophenyl)urea
Molecular FormulaC15H17N3O·HClC7H8ClN3O
Molecular Weight291.77 g/mol185.61 g/mol
CAS Number1803586-93-769194-89-4
DensityNot specified1.422 g/cm³
Structural Features4-aminophenyl and 4-methylphenyl methyl groups linked by ureaDirect amino group and 4-chlorophenyl group linked by urea

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator